3,4-Dimethoxybenzonitrile
Overview
Description
Conformational Changes upon Excitation
The study of conformational changes upon S1←S0 excitation in 4-dimethylaminobenzonitrile (DMABN) and its analogs, including 3-dimethylaminobenzonitrile (3-DMABN), reveals that low-frequency modes can be assigned to motions of the dimethylamino group. The inversion motion of this group and the torsion about the Cipso-N bond are significant in the spectrum. The potential parameters for the twist coordinate of 4-DMABN and DMA are similar in S1, indicating a slight increase in the V2 and V4 terms for 3-DMABN and 4-CF3-DMA .
Excited State Electron Transfer in Clusters
Clusters of 3-DMABN and 4-DMABN with various solvents show that the solvation process has little effect on the DMABN molecule, particularly the -N(CH3)2 moiety. The cluster spectra have both red and blue shifts from their respective bare molecule origins, which are relatively small, suggesting that the excited state electron transfer is not significantly affected by solvation in these cases .
Synthesis of Quinazoline Derivatives
An efficient synthesis protocol for quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using carbon dioxide and cesium carbonate as a catalyst has been developed. This method has been used to synthesize key intermediates for several drugs, such as Prazosin, Bunazosin, and Doxazosin. The study investigated the influence of bases, solvents, temperature, CO2 pressure, and reaction time on the reaction .
Photoinduced Excited States Analysis
A theoretical study of the singlet and triplet low-lying states of 4-DMABN and its derivatives using density functional theory and ab initio methodologies shows that the existence of methyl groups and amino twisting significantly modify the properties of their excited states. The intersystem crossing process is predicted to be the dominant deactivation channel of the photoexcited 4-DMABN .
Molecular Structure and Properties
Quantum chemical calculations of 3,4-dimethoxybenzonitrile (DMBN) have been carried out to determine its energies, geometrical structure, and vibrational wave numbers. The study includes ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. The electric dipole moment and the first hyperpolarizability values of DMBN have been computed, and the theoretical FTIR and FT-Raman spectra have been constructed .
By-Product Analysis
The formation of a by-product in the metathesis of 3,4-dimethoxybenzyl chloride with sodium cyanide is reported. The structure of the by-product has been established by various spectroscopic methods and conversion into related compounds. This study provides insight into the side reactions that can occur during the synthesis of nitriles .
Co-Crystal Structure
The co-crystal structure of a 1:19 title compound involving 3,4-dimethoxyphenyl derivatives has been analyzed. The asymmetric unit shows overlapped atoms of the fused-ring system and substituents. The crystal structure is characterized by duplex amine N—H⋯O(methoxy) hydrogen bonds, forming a helical chain structure .
Synthesis Optimization
A one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride has been optimized. The optimal conditions in DMF solvent yield a nitrile with high purity and yield, as determined by HPLC .
Novel Synthesis of Fluorinated Nitrile
A novel synthesis of 3-fluoro-4-methylbenzonitrile using ortho-toluidine as a raw material has been achieved. The process involves nitrification, diazotization, fluorination, and reductive and oxidation reactions, resulting in a product with practical importance for the development of new pesticides .
Intramolecular Hydrogen Bonding
The study of 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile reveals the existence of intramolecular weak hydrogen bonds of the type C-H---O=C in solution. NMR spectroscopy and molecular modeling confirm the secondary structure of the compound, which is required in the synthesis of some isoxazole derivatives .
Scientific Research Applications
Conformational and Vibrational Structure Analysis
3,4-Dimethoxybenzonitrile (34DMBN) has been studied for its conformational, vibrational, and electronic structure. Quantum chemical studies using various methods revealed insights into the structural parameters, energies, thermodynamic properties, vibrational frequencies, and NBO charges of 34DMBN. These studies are crucial for understanding the electron donating and withdrawing effects of the molecule's functional groups on ring parameters (Arjunan, Devi, Remya, & Mohan, 2013).
Molecular Geometry and Vibrational Assignments
Another study focused on the molecular geometry and vibrational wave numbers of 3,4-Dimethoxybenzonitrile (DMBN) through ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. This research contributes significantly to the understanding of the molecule's geometrical structure and its vibrational behaviors, relevant in various chemical and physical contexts (Jeyavijayan & Arivazhagan, 2011).
Chemical Functionalization Applications
The molecule has been used in chemical functionalization processes. For example, small redox molecules derived from the 3,4-dimethoxybenzenediazonium salt, including the dimethoxybenzene radical, have been grafted onto activated carbon. This process is instrumental in creating modified carbon electrodes with potential applications in electrochemistry and material science (Lebègue, Brousse, Gaubicher, & Cougnon, 2013).
Use as a Protecting Group in Nucleoside Synthesis
The 3,4-dimethoxybenzyl group, derived from 3,4-dimethoxybenzonitrile, has been utilized as a protecting group for nucleosides in oligoribonucleotide synthesis. This application is significant in the field of molecular biology and pharmaceutical chemistry, where precise and protected synthesis of nucleotides is crucial (Takaku, Ito, & Imai, 1986).
Photokinetic Applications
3,4-Dimethoxybenzonitrile has been used in photokinetic studies, particularly in measuring UV intensities from specific light sources. The molecule's photohydrolysis in alkaline media serves as a chemical actinometer, a tool for measuring ultraviolet (UV) intensity. This application is relevant in materials science and photophysical studies (Zhang, Esrom, & Boyd, 1999).
Safety And Hazards
3,4-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of the 3,4-dimethoxybenzyl group as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . Another paper provides a new look into the conformational, vibrational, and electronic structure analysis of 3,4-dimethoxybenzonitrile .
properties
IUPAC Name |
3,4-dimethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQIDSFSBWXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942354 | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzonitrile | |
CAS RN |
2024-83-1, 23024-83-1 | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzoic acid nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dimethoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Veratronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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